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Introduction

Braftide is a synthetic 10-mer peptide (TRHVNILLFM) that acts as a potent allosteric inhibitor
of BRAF kinase.[1][2] It functions by targeting the dimer interface of BRAF, thereby preventing
the formation of BRAF homo- and heterodimers, which are crucial for the activation of the
MAPK/ERK signaling cascade in certain cancers.[1][3] Notably, Braftide not only inhibits the
kinase activity of dimeric BRAF but also induces the proteasome-mediated degradation of
BRAF and MEK proteins.[1][4] For cellular applications, Braftide is often conjugated to a cell-
penetrating peptide, such as the TAT sequence (GRKKRRQRRRPQ), to facilitate its entry into
cells. This modified peptide is commonly referred to as TAT-Braftide.[1][2][3] These application
notes provide detailed information on the solubility of Braftide and protocols for its preparation
and use in various in vitro assays.
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Property Braftide TAT-Braftide Reference
GRKKRRQRRRPQ-

Sequence TRHVNILLFM [2]
PEG-TRHVNILLFM

Molecular Weight Varies by salt form ~2992.56 g/mol [5]

Allosteric inhibitor of
BRAF dimerization,
induces BRAF/MEK

Mechanism of Action

degradation

Allosteric inhibitor of
BRAF dimerization,
induces BRAF/MEK

degradation

[11(31(4]

: i ¢ Braftid | TAT-Braftide

Target/Cell o
Assay Type Li Inhibitor IC50 / EC50 Reference
ine
In Vitro Kinase ) )
Wild-type BRAF Braftide 364 nM [3]
Assay
In Vitro Kinase
BRAF G469A Braftide 172 nM [3]
Assay
In Vitro Kinase
BRAF Dimer TAT-Braftide 43 nM [1]
Assay
Cell Viability HCT116 (KRAS _
TAT-Braftide 7.1 pM [1][3]
Assay mutant)
Cell Viability HCT-15 (KRAS _
TAT-Braftide 6.6 UM [11[3]
Assay mutant)

Solubility and Preparation of Stock Solutions

The solubility of Braftide can differ significantly from its cell-penetrating counterpart, TAT-

Braftide, due to the presence of the highly charged TAT sequence.

Braftide (TRHVNILLFM): This is a relatively hydrophobic peptide. For such peptides, direct
dissolution in agueous buffers may be challenging.
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 Recommended Solvent: High-purity, anhydrous dimethyl sulfoxide (DMSO).
» Protocol for Reconstitution:
o Bring the lyophilized Braftide peptide to room temperature before opening the vial.

o Add a small volume of DMSO to the vial to create a concentrated stock solution (e.g., 10
mM).

o Gently vortex or sonicate the vial to ensure the peptide is fully dissolved.

o For use in aqueous in vitro assays, further dilute the DMSO stock solution in the
appropriate assay buffer. It is crucial to add the DMSO stock to the aqueous buffer and not
the other way around to avoid precipitation. The final DMSO concentration in the assay
should be kept low (typically < 0.5%) to minimize solvent effects on the biological system.

TAT-Braftide (GRKKRRQRRRPQ-PEG-TRHVNILLFM): The addition of the TAT peptide
sequence significantly increases the hydrophilicity of the molecule.

o Recommended Solvent: Sterile, deionized water or an appropriate aqueous buffer (e.g.,
PBS, pH 7.4). One supplier notes that TAT-Braftide is "Soluble in water".[3]

» Protocol for Reconstitution:
o Allow the lyophilized TAT-Braftide to equilibrate to room temperature.

o Add the desired volume of sterile water or buffer to the vial to achieve the target stock
solution concentration (e.g., 1-2 mg/mL or a specific molarity).

o Gently vortex to dissolve the peptide completely. Sonication can be used if necessary.

Storage of Stock Solutions: Once reconstituted, it is recommended to aliquot the stock
solutions into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at
-20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

[5]

Experimental Protocols
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In Vitro BRAF Kinase Assay

This protocol is a general guideline for assessing the inhibitory activity of Braftide on BRAF
kinase activity in a cell-free system.

Materials:

Recombinant full-length BRAF protein (wild-type or mutant)
o Kinase-dead MEK1 (substrate)
e ATP

o Kinase assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCI2, 1 mM DTT, 0.01% Triton
X-100)

o Braftide stock solution
e ADP-Glo™ Kinase Assay kit (or similar detection system)
o 96-well plates

Procedure:

Prepare serial dilutions of Braftide in the kinase assay buffer.
e In a 96-well plate, add the BRAF enzyme and kinase-dead MEK1 substrate to each well.

« Add the diluted Braftide or vehicle control (e.g., buffer with the same final concentration of
DMSO) to the wells.

e Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
e Initiate the kinase reaction by adding ATP to each well.
 Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

o Stop the reaction and detect the amount of ADP produced using a suitable method, such as
the ADP-Glo™ assay, following the manufacturer's instructions.
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e Measure the luminescence or signal, which is proportional to the kinase activity.

» Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the
Braftide concentration.

Cell Viability Assay (e.g., WST-1 or MTT Assay)

This protocol describes how to evaluate the effect of TAT-Braftide on the proliferation of cancer
cell lines.

Materials:

e Cancer cell line of interest (e.g., HCT116)
o Complete cell culture medium

» TAT-Braftide stock solution

e WST-1 or MTT reagent

o 96-well cell culture plates

e Plate reader

Procedure:

e Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well)
and allow them to adhere overnight.

» Prepare serial dilutions of TAT-Braftide in complete cell culture medium.

e Remove the old medium from the wells and replace it with the medium containing the
different concentrations of TAT-Braftide or a vehicle control.

» Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2
incubator.

e Add the WST-1 or MTT reagent to each well according to the manufacturer's instructions and
incubate for the recommended time (typically 1-4 hours).
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e If using MTT, add the solubilization solution.
» Measure the absorbance at the appropriate wavelength using a plate reader.

o Calculate the cell viability as a percentage of the vehicle-treated control and determine the
EC50 value.
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Caption: Experimental workflow for Braftide preparation and use in in vitro assays.
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Caption: Braftide's mechanism of action within the MAPK signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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